molecular formula C17H13FN2O2 B4511384 4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide

4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide

Cat. No.: B4511384
M. Wt: 296.29 g/mol
InChI Key: WYWRNSWNAXSKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorine atom at the 4-position of the benzamide moiety and a methoxy group at the 8-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide typically involves the following steps:

    Preparation of 8-methoxyquinoline: This can be achieved by the methoxylation of quinoline using methanol and a suitable catalyst.

    Formation of 8-methoxyquinolin-5-amine: The methoxyquinoline is then subjected to nitration followed by reduction to obtain the amine derivative.

    Acylation: The 8-methoxyquinolin-5-amine is acylated with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst like palladium.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: Used as a probe to study the binding interactions with various biological targets.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds. The methoxy group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through cell membranes. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(8-methoxyquinolin-5-yl)benzamide
  • 4-bromo-N-(8-methoxyquinolin-5-yl)benzamide
  • 4-methyl-N-(8-methoxyquinolin-5-yl)benzamide

Uniqueness

4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide is unique due to the presence of the fluorine atom, which significantly enhances its biological activity and binding affinity compared to its chloro, bromo, and methyl counterparts. The fluorine atom’s electronegativity and small size allow for stronger interactions with biological targets, making this compound particularly valuable in medicinal chemistry research.

Properties

IUPAC Name

4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-22-15-9-8-14(13-3-2-10-19-16(13)15)20-17(21)11-4-6-12(18)7-5-11/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWRNSWNAXSKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)F)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-N-(8-methoxyquinolin-5-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.